4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Description
Properties
IUPAC Name |
4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSFKEUROBLIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the iodination of pyrrolo[2,3-B]pyridine. One common method is the reaction of pyrrolo[2,3-B]pyridine with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used in the presence of a suitable base.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, cyano, or thiol-substituted pyrrolo[2,3-B]pyridines.
Coupling Reactions: Products include biaryl compounds, alkynyl derivatives, and alkenyl derivatives.
Scientific Research Applications
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is primarily related to its ability to inhibit specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition occurs through the binding of the compound to the ATP-binding site of the receptor, thereby blocking its activity .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Insights :
- Halogen Position and Reactivity : The 4-iodo substitution in the target compound contrasts with 3-iodo derivatives (e.g., 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine), which are more common in Suzuki-Miyaura coupling reactions due to the iodine’s accessibility .
- Aromatic vs.
Solubility and Pharmacokinetic Considerations
Strategies to improve solubility include:
Structural Modifications : Replacing sulfur with nitrogen (e.g., morpholine-substituted derivatives) increases polarity .
Salt Formation : The hydrochloride salt of the target compound (CAS: 2306264-64-0) likely improves solubility compared to free bases .
Biological Activity
4-Iodo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHIN
- Molecular Weight : 282.51 g/mol
- CAS Number : 2306264-64-0
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism of action appears to involve the activation of intrinsic apoptotic pathways, leading to mitochondrial dysfunction and cell death.
Case Study : A study conducted by researchers at a leading university demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells, with IC values around 15 µM after 48 hours of exposure. The study also highlighted the compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate promising potential for this compound as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage.
Mechanism : The neuroprotective effects are believed to be mediated through the inhibition of reactive oxygen species (ROS) generation and the modulation of neuroinflammatory pathways. A study reported that treatment with this compound significantly reduced ROS levels in primary neuronal cultures exposed to oxidative stress .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate lipophilicity and good membrane permeability, which are favorable for oral bioavailability.
Q & A
Q. What are the typical synthetic routes for preparing iodinated pyrrolo[2,3-b]pyridine derivatives?
The synthesis of iodinated pyrrolo[2,3-b]pyridines often involves nucleophilic substitution or metal-catalyzed coupling. For example, 3-iodo-4-amino derivatives are synthesized via sequential iodination and azide substitution (General Procedure A/B), followed by coupling with ribofuranosyl groups using NaH or TsCl as bases . Key steps include:
- Iodination : Electrophilic substitution at the 3-position using iodine sources (e.g., NIS).
- Azide introduction : Reaction with NaN₃ under controlled pH to avoid decomposition.
- Purification : Column chromatography or recrystallization (e.g., 21% yield for compound 33 after three steps ).
Q. How are NMR and HRMS utilized to confirm the structure of 4-iodo-pyrrolo[2,3-b]pyridines?
- 1H/13C NMR : Characteristic shifts for the pyrrolo[2,3-b]pyridine core include aromatic protons at δ 7.2–8.5 ppm and dihydro protons at δ 3.5–4.5 ppm. For 34 , NH₂ groups show broad singlets at δ 5.8–6.2 ppm .
- HRMS : Exact mass matching (e.g., [M+H]+ for 67 : calculated 486.0269, found 486.0279 ). Discrepancies >2 ppm suggest impurities or incorrect assignments.
Q. What purification strategies are effective for isolating iodinated pyrrolo[2,3-b]pyridines?
- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (common for intermediates).
- Recrystallization : Solvents like ethanol or dichloromethane/hexane mixtures (e.g., compound 33 purified to 163–167°C melting point ).
- Foam formation : Lyophilization for hygroscopic intermediates (e.g., compound 67 ).
Advanced Research Questions
Q. How can coupling reactions be optimized for introducing substituents to the pyrrolo[2,3-b]pyridine core?
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid in toluene/EtOH (105°C) for aryl group introduction .
- Grignard reactions : 3M PhMgBr in THF for benzoyl group addition (Scheme 2 ).
- Yield optimization : Lower yields (e.g., 21% for 33 ) may result from steric hindrance; microwave-assisted heating or ligand screening (e.g., XPhos) can improve efficiency.
Q. How do structural modifications impact biological activity in pyrrolo[2,3-b]pyridine derivatives?
- Fluorine substitution : Enhances metabolic stability and receptor binding (e.g., dopamine D₄ receptor imaging agents ).
- Iodo vs. bromo : Iodine’s larger atomic radius improves π-stacking in kinase inhibitors (e.g., BCR-Abl inhibition ).
- Ribofuranosyl groups : Increase solubility but may reduce blood-brain barrier penetration (e.g., compound 67 vs. 68 ).
Q. How can contradictory NMR or HRMS data be resolved during characterization?
- Solvent effects : DMSO-d₆ vs. CDCl₃ may shift NH protons (e.g., compound 34 ).
- Tautomerism : Check for equilibrium between 1H- and 3H-pyrrolo forms (e.g., 4-iodo derivatives in ).
- Isotopic patterns : HRMS isotopic peaks for iodine (e.g., [M+2]⁺ at ~30% abundance) confirm iodination .
Q. What methodologies are used to study the stability of 4-iodo-pyrrolo[2,3-b]pyridines under varying conditions?
Q. How can computational modeling guide the design of pyrrolo[2,3-b]pyridine-based inhibitors?
- Docking studies : Align iodine with hydrophobic kinase pockets (e.g., VEGFR2 ).
- DFT calculations : Predict regioselectivity for electrophilic substitution (C-3 vs. C-4 iodination ).
- ADMET prediction : LogP >3.5 (e.g., compound 34 : 3.97 ) suggests high membrane permeability but potential hepatotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
